6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
CAS No.: 10410-29-4
Cat. No.: VC20945178
Molecular Formula: C11H10O4
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10410-29-4 |
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Molecular Formula | C11H10O4 |
Molecular Weight | 206.19 g/mol |
IUPAC Name | 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid |
Standard InChI | InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) |
Standard InChI Key | CQZZSFNTQLCLJF-UHFFFAOYSA-N |
SMILES | CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O |
Canonical SMILES | CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a substituted benzofuran derivative with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It is registered with CAS number 10410-29-4 and is also identified by the European Community (EC) Number 106-996-4 . The compound's IUPAC name is 6-methoxy-3-methylbenzofuran-2-carboxylic acid, reflecting its structural composition .
Table 1: Basic Identification Parameters
Parameter | Value |
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IUPAC Name | 6-methoxy-3-methylbenzofuran-2-carboxylic acid |
CAS Registry Number | 10410-29-4 |
Molecular Formula | C11H10O4 |
Molecular Weight | 206.19 g/mol |
EC Number | 106-996-4 |
Structural Features
The molecular structure of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid consists of a benzofuran core scaffold, which comprises a benzene ring fused to a furan ring. This heterocyclic arrangement is functionalized with three key substituents:
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A methoxy group (-OCH3) at position 6 of the benzene portion
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A methyl group (-CH3) at position 3 of the furan portion
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A carboxylic acid group (-COOH) at position 2 of the furan portion
The presence of both lipophilic groups (methyl and methoxy) and a hydrophilic carboxylic acid moiety creates a molecule with interesting physicochemical properties that may influence its potential applications in chemical synthesis and biological systems.
Chemical Identifiers
For computational and database purposes, the compound is represented by several chemical identifiers that precisely define its structure:
Table 2: Chemical Identifiers
Physical and Chemical Properties
Physical Properties
The physical properties of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid influence its behavior in various chemical and biological systems. The available data on its physical properties are summarized below:
Table 3: Physical Properties
Chemical Reactivity
The chemical reactivity of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid can be predicted based on its functional groups:
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The carboxylic acid group at position 2 is likely to participate in typical carboxylic acid reactions, including:
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Esterification with alcohols
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Amidation with amines
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Reduction to alcohols
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Salt formation with bases
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The methoxy group at position 6 may undergo:
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Demethylation under strong acidic conditions
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Nucleophilic substitution reactions
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The benzofuran ring system may be susceptible to:
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Electrophilic aromatic substitution reactions, particularly at positions with higher electron density
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Oxidation of the furan ring under strong oxidizing conditions
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Ring-opening reactions under specific conditions
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The methyl group at position 3 could potentially undergo:
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Oxidation to formyl or carboxylic acid groups
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Radical substitution reactions
These predicted reactivities suggest the compound's potential utility as a building block in organic synthesis and medicinal chemistry.
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Spectroscopic Data
According to PubChem, spectroscopic data available for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid includes:
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Mass spectrometry data (GC-MS) with key mass fragments:
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m/z 206 (highest intensity, corresponding to the molecular ion)
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m/z 191 (second highest intensity, possibly representing loss of a methyl group)
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m/z 207 (third highest intensity, likely the M+1 isotopic peak)
The availability of these spectral data facilitates the compound's identification and structural confirmation in analytical settings.
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